Cas no 941933-22-8 (N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)
N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
- N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
- 941933-22-8
- F2762-0097
- N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- AKOS024678263
- N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide
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- Inchi: 1S/C23H29ClN4O2/c1-27(2)20-11-7-18(8-12-20)21(28-13-3-4-14-28)16-26-23(30)22(29)25-15-17-5-9-19(24)10-6-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,29)(H,26,30)
- InChI Key: VNVTYFWYPCNWHB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(C(NCC(C1C=CC(=CC=1)N(C)C)N1CCCC1)=O)=O
Computed Properties
- Exact Mass: 428.1979039g/mol
- Monoisotopic Mass: 428.1979039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.7Ų
N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2762-0097-2μmol |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-5μmol |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-10μmol |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-20μmol |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-1mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-2mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-3mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-4mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-5mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0097-10mg |
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
941933-22-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Chemical Compound CAS No. 941933-22-8: N'-(4-chlorophenyl)methyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
The chemical compound with CAS No. 941933-22-8, known as N'-(4-chlorophenyl)methyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology, materials science, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino substituent, and a pyrrolidine ring, all of which contribute to its distinctive chemical properties.
Recent studies have highlighted the importance of ethanediamide derivatives in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications. The presence of the chlorophenyl group in this compound suggests that it may exhibit significant electronic and steric effects, which could influence its interaction with biological targets such as enzymes or receptors. Additionally, the dimethylamino substituent is known to enhance lipophilicity and improve membrane permeability, making this compound a promising candidate for drug delivery systems.
The pyrrolidine ring within the structure of this compound adds further complexity to its molecular framework. Pyrrolidine derivatives are widely recognized for their role in stabilizing certain conformations and enhancing the bioavailability of drugs. Recent research has demonstrated that such structures can also serve as scaffolds for the development of novel antibiotics and anticancer agents, underscoring the potential versatility of this compound.
From a synthetic perspective, the preparation of N'-(4-chlorophenyl)methyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves a series of carefully designed reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes. These steps are optimized to ensure high yields and purity, which are critical for both academic research and industrial applications.
In terms of application, this compound has shown promise in several areas. For instance, its ability to act as a chelating agent makes it a valuable component in metalloenzyme inhibitors and heavy metal scavengers. Furthermore, its unique electronic properties suggest that it could be employed in the development of advanced materials such as conductive polymers or nonlinear optical materials.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, reactivity profiles, and potential interactions with biological systems. Such computational approaches are essential for guiding experimental efforts and accelerating the discovery process.
Moreover, the ethanediamide moiety in this compound is known to participate in hydrogen bonding interactions, which are crucial for stabilizing supramolecular assemblies. This property makes it an attractive candidate for use in self-assembled monolayers or stimuli-responsive materials.
In conclusion, N'-(4-chlorophenyl)methyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide (CAS No. 941933-22-8) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers exploring new frontiers in chemistry and pharmacology.
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